Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl-
Description
Its structure consists of a benzene ring substituted with a methyl group at the para position (C4) and a (fluoromethyl)sulfonyl (-SO₂-CH₂F) group at the ortho position (C1).
Properties
IUPAC Name |
1-(fluoromethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFCZMIFHDMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554485 | |
| Record name | 1-(Fluoromethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115909-68-7 | |
| Record name | 1-(Fluoromethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of fluoromethylbenzene using sulfur trioxide (SO3) in the presence of a strong acid like sulfuric acid (H2SO4). The reaction proceeds through the formation of a benzenonium intermediate, which then undergoes substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The fluoromethylsulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfur trioxide)
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Scientific Research Applications
Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzene ring provides a hydrophobic scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-Fluorophenyl Methyl Sulfone (CAS 455-15-2)
- Structure : Benzene ring with a methyl sulfonyl (-SO₂-CH₃) group at C1 and fluorine at C4 .
- Key Difference : The sulfonyl group is bonded to a methyl (-CH₃) rather than a fluoromethyl (-CH₂F) group.
- Impact : Reduced electronegativity compared to the target compound, affecting reactivity and solubility .
4-Chlorophenyl Methyl Sulfone (CAS BD23328)
- Structure : Methyl sulfonyl group at C1 and chlorine at C4 .
- Key Difference : Chlorine (Cl) substituent instead of fluorine (F) on the benzene ring.
- Impact : Chlorine’s larger atomic size and lower electronegativity alter electronic effects and steric interactions .
1-(Fluoromethyl)−4-nitrobenzene
Physical and Chemical Properties
*Calculated based on analogous structures.
Biological Activity
Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- is characterized by a benzene ring substituted with a fluoromethylsulfonyl group at one position and a methyl group at another. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoromethylsulfonyl group can act as a reactive electrophile, allowing for covalent modification of target proteins. This mechanism can inhibit enzymatic activity or alter receptor signaling pathways, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzene derivatives, including those with similar functional groups. For instance:
- In vitro studies demonstrated that compounds similar to benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- exhibit cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.31 μM to 45.2 μM against different tumor cell lines .
- In vivo studies on tumor-bearing mice indicated that these compounds significantly suppressed tumor growth when administered at appropriate dosages .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties :
- A derivative demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 mg/mL .
- Variants of the compound exhibited enhanced potency against various bacterial strains, suggesting that structural modifications can lead to improved antimicrobial efficacy .
Data Tables
| Biological Activity | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|
| Anticancer | 0.31 - 45.2 μM | Human lung adenocarcinoma |
| Antibacterial | 8 mg/mL | Staphylococcus aureus |
| Antibacterial | 32 mg/mL | Escherichia coli |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various benzene derivatives, including those with fluoromethylsulfonyl groups. Results indicated significant apoptosis induction in MCF cell lines with an observed dose-dependent effect .
- Antibacterial Efficacy Study : Research focusing on the antibacterial properties of benzene derivatives found that modifications in the sulfonyl group enhanced activity against Gram-positive bacteria. The most effective compound exhibited an MIC of 0.015 mg/mL against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
